4-(4-nitrophenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine
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Overview
Description
4-(4-nitrophenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which includes a nitrophenyl group, a dioxolo ring, and a benzodiazepine core. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
The synthesis of 4-(4-nitrophenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine typically involves multi-step synthetic routes. One common method involves the construction of the diazepine ring through the functionalization of pyrrole derivatives. For instance, a Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring has been reported . Another approach involves the Bischler–Napieralski reaction conditions from the corresponding amides, followed by methylation and reduction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
4-(4-nitrophenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can lead to amine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential antidepressant, anxiolytic, antiviral, and cytotoxic activities . Its unique structure allows it to interact with various molecular targets, making it a valuable lead compound for drug discovery. In organic chemistry, it serves as a building block for the synthesis of more complex molecules. Additionally, its biological activities make it a subject of interest in the fields of biology and pharmacology .
Mechanism of Action
The mechanism of action of 4-(4-nitrophenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with specific molecular targets. For instance, it may bind to neurotransmitter receptors in the brain, exerting its antidepressant and anxiolytic effects. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The exact molecular pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 4-(4-nitrophenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine include other pyrrolo[1,2-a][1,4]diazepine derivatives. These compounds share a similar core structure but may differ in the substituents attached to the core. For example, pyrrolo[1,2-a]imidazoles and pyrrolo[1,2-a]pyrazines are structurally related but have different biological activities . The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
844882-21-9 |
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Molecular Formula |
C19H15N3O4 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
7-(4-nitrophenyl)-13,15-dioxa-2,8-diazatetracyclo[8.7.0.02,6.012,16]heptadeca-1(17),3,5,10,12(16)-pentaene |
InChI |
InChI=1S/C19H15N3O4/c23-22(24)14-5-3-12(4-6-14)19-15-2-1-7-21(15)16-9-18-17(25-11-26-18)8-13(16)10-20-19/h1-9,19-20H,10-11H2 |
InChI Key |
JVTHMZUEQJNSIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C(C=C2N4C=CC=C4C(N1)C5=CC=C(C=C5)[N+](=O)[O-])OCO3 |
Origin of Product |
United States |
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